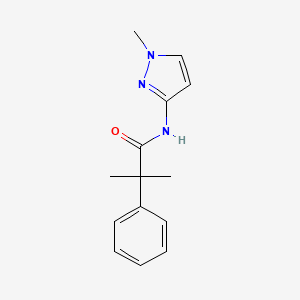
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity and diabetes, due to its ability to increase fatty acid oxidation and improve glucose metabolism. However, it has also gained attention for its potential performance-enhancing effects, leading to its classification as a prohibited substance by the World Anti-Doping Agency (WADA).
Mecanismo De Acción
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide works by activating PPARδ, a nuclear receptor that regulates gene expression involved in fatty acid metabolism and glucose homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, resulting in increased energy expenditure and improved glucose metabolism.
Biochemical and Physiological Effects:
In addition to its metabolic effects, this compound has also been shown to have beneficial effects on cardiovascular health. It has been demonstrated to reduce inflammation and oxidative stress in animal models, leading to improvements in endothelial function and blood pressure. Additionally, it has been investigated for its potential to improve cognitive function and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide has several advantages as a research tool, including its ability to selectively activate PPARδ without affecting other PPAR isoforms. Additionally, it has a relatively long half-life, allowing for once-daily dosing in animal studies. However, its classification as a prohibited substance by WADA limits its use in human studies and raises ethical concerns regarding its potential for misuse in athletic performance.
Direcciones Futuras
Future research on N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide could focus on its potential therapeutic applications in metabolic disorders and cardiovascular disease. Additionally, further investigation into its potential neuroprotective effects and cognitive benefits could lead to the development of new treatments for neurodegenerative diseases. However, careful consideration must be given to its potential for misuse and its classification as a prohibited substance.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide involves several steps, including the reaction of 3-methoxybenzylamine with 2-bromo-2-methylpropionic acid to form an ester intermediate. This intermediate is then reacted with morpholine and subsequently hydrolyzed to yield the final product. The overall yield of this synthesis method is approximately 45%.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders. It has been shown to increase fatty acid oxidation and improve glucose metabolism in animal models, leading to improvements in insulin sensitivity and lipid profiles. Additionally, it has been investigated for its potential anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-9-15(6-7-18-10)13(16)14-11-4-3-5-12(8-11)17-2/h3-5,8,10H,6-7,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDSMLJWYVWRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)
![1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508465.png)


![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
